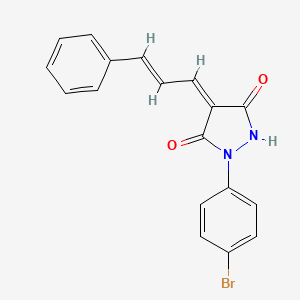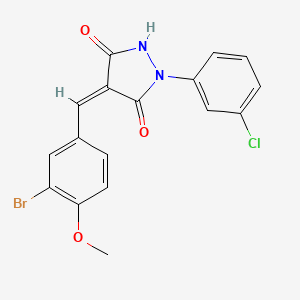![molecular formula C20H17ClN2OS B3558010 3-(2-chlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3558010.png)
3-(2-chlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide
Descripción general
Descripción
3-(2-chlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide, also known as CTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTAA belongs to the class of acrylamide derivatives and has been extensively studied for its biological activities.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer progression. This compound also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound also reduces the levels of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized with high purity. This compound also exhibits low toxicity towards normal cells, making it a safe candidate for in vitro and in vivo studies. However, the limitations of this compound include its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 3-(2-chlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide. One potential direction is to investigate its efficacy in combination with other anti-cancer drugs for the treatment of cancer. Another direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of this compound analogs with improved solubility and efficacy could lead to the discovery of new and more potent therapeutic agents.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound also exhibits anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS/c1-14-5-4-6-15(11-14)12-17-13-22-20(25-17)23-19(24)10-9-16-7-2-3-8-18(16)21/h2-11,13H,12H2,1H3,(H,22,23,24)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEMKSACEVEKGI-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B3557937.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B3557940.png)
![3,4,5-triethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3557948.png)
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]-4,6-di-1-piperidinyl-1,3,5-triazine](/img/structure/B3557961.png)




![7-[(4-chlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4H-chromen-4-one](/img/structure/B3558017.png)
![3-allyl-2-[(2-oxo-2-phenylethyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3558022.png)

![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-phenylacetamide](/img/structure/B3558032.png)
![ethyl 5'-[(phenoxyacetyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B3558039.png)
![N-(4-bromophenyl)-2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3558046.png)